molecular formula C15H25BN2O2S B6342334 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1310383-64-2

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342334
CAS No.: 1310383-64-2
M. Wt: 308.3 g/mol
InChI Key: VGUUPHUJNIQSLC-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound combines the structural features of a piperidine ring, a thiazole ring, and a boronic ester, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The boronic ester group plays a crucial role in facilitating these reactions by providing a stable and reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its combination of a piperidine ring, a thiazole ring, and a boronic ester group. This structural combination imparts distinct reactivity and stability, making it a valuable intermediate in

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2S/c1-11-8-6-7-9-18(11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUUPHUJNIQSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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